molecular formula C19H29NO7S B12825470 Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate

Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate

Cat. No.: B12825470
M. Wt: 415.5 g/mol
InChI Key: KAMIZRQZMOMKIU-INIZCTEOSA-N
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Description

Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate is a complex organic compound with significant applications in synthetic chemistry and pharmaceutical research. This compound features a combination of functional groups, including an ester, a sulfonyl group, and a benzyloxycarbonyl-protected amine, which contribute to its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 2-amino-4-hydroxybutanoate and benzyl chloroformate.

    Protection of the Amine Group: The amino group is protected using benzyl chloroformate to form the benzyloxycarbonyl (Cbz) protected amine.

    Sulfonylation: The hydroxyl group is then converted to a sulfonate ester using neopentyl sulfonyl chloride under basic conditions.

    Esterification: Finally, the compound is esterified to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester or sulfonyl groups, potentially converting them to alcohols or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be introduced under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted sulfonate esters.

Scientific Research Applications

Chemistry

In synthetic chemistry, Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving esterases and sulfatases. Its protected amine group also makes it useful in peptide synthesis.

Medicine

Pharmaceutical research utilizes this compound in the development of prodrugs. The benzyloxycarbonyl group can be removed under physiological conditions, releasing the active drug.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate involves its interaction with specific molecular targets. The ester and sulfonyl groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. The benzyloxycarbonyl group provides protection during synthesis and can be selectively removed to activate the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (S)-2-amino-4-hydroxybutanoate: Lacks the benzyloxycarbonyl and sulfonyl groups, making it less versatile in synthetic applications.

    Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate: Similar but lacks the sulfonyl group, reducing its reactivity in certain reactions.

    Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((methylsulfonyl)butanoate: Contains a methylsulfonyl group instead of a neopentyloxy sulfonyl group, affecting its steric and electronic properties.

Uniqueness

Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The neopentyloxy sulfonyl group offers steric hindrance, making it more selective in reactions compared to similar compounds with less bulky groups.

This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C19H29NO7S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl (2S)-4-(2,2-dimethylpropoxysulfonyl)-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C19H29NO7S/c1-5-25-17(21)16(11-12-28(23,24)27-14-19(2,3)4)20-18(22)26-13-15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3,(H,20,22)/t16-/m0/s1

InChI Key

KAMIZRQZMOMKIU-INIZCTEOSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCS(=O)(=O)OCC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(CCS(=O)(=O)OCC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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